molecular formula C6H13ClN2 B3092609 3,3-Dimethyl-2,4-dihydropyrrol-5-amine;hydrochloride CAS No. 123249-97-8

3,3-Dimethyl-2,4-dihydropyrrol-5-amine;hydrochloride

Cat. No.: B3092609
CAS No.: 123249-97-8
M. Wt: 148.63 g/mol
InChI Key: AUAMGRNUDSFOHR-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2,4-dihydropyrrol-5-amine;hydrochloride is a chemical compound with the molecular formula C6H13ClN2 It is a derivative of pyrrole, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2,4-dihydropyrrol-5-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethylbutanal with ammonia and a suitable catalyst to form the pyrrole ring. The resulting amine is then treated with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2,4-dihydropyrrol-5-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyrrole compounds.

Scientific Research Applications

3,3-Dimethyl-2,4-dihydropyrrol-5-amine;hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2,4-dihydropyrrol-5-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride
  • 3,3-Dimethyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride
  • 2,5-Dimethylpyrrole

Uniqueness

Compared to similar compounds, 3,3-Dimethyl-2,4-dihydropyrrol-5-amine;hydrochloride is unique due to its specific substitution pattern on the pyrrole ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

3,3-Dimethyl-2,4-dihydropyrrol-5-amine;hydrochloride is a synthetic compound characterized by its unique pyrrole structure, which includes two methyl groups at the 3-position and an amine group at the 5-position. This compound has garnered attention in scientific research for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₆H₁₃ClN₂
  • Molecular Weight: Approximately 148.63 g/mol
  • Structure: The hydrochloride form enhances solubility in water, making it suitable for various applications in research and industry.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties
    • The compound has demonstrated activity against various microbial strains, indicating potential use in developing antimicrobial agents. Specific studies have shown that derivatives of pyrrole compounds can inhibit the growth of bacteria and fungi effectively.
  • Anticancer Potential
    • Preliminary studies suggest that this compound may possess anticancer properties. It is believed to interact with specific molecular targets involved in tumor growth and proliferation. However, further investigations are required to elucidate the precise mechanisms involved.
  • Neuroprotective Effects
    • There is emerging evidence that compounds similar to this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases .

The biological activity of this compound is thought to involve interactions with specific enzymes or receptors:

  • Enzyme Inhibition: The compound may inhibit certain enzymes by forming stable complexes that prevent substrate binding and catalytic activity.
  • Receptor Modulation: It might modulate receptor activity, affecting signaling pathways associated with various biological processes.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals the uniqueness of this compound:

Compound NameStructure CharacteristicsUnique Features
2-Benzyl-3,3-dimethyl-2,4-dihydropyrrol-5-amine;hydrochlorideContains a benzyl group at position 2Enhanced lipophilicity due to the benzyl moiety
1-MethylpyrrolidineSimple methyl substitution on a pyrrolidine ringLacks the additional amine functionality
4-MethylpyridinePyridine ring with a methyl groupDifferent aromatic character compared to pyrrolidine

The presence of both methyl groups and an amine functional group in this compound contributes to its unique properties and potential activities not found in these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Antifungal Activity Study
    • A related dihydropyrrole derivative exhibited significant antifungal activity against various Candida and Aspergillus species. The minimum inhibitory concentration (MIC) values ranged from 21.87 to 43.75 µg/ml .
  • Neuroprotective Studies
    • Research on pyrrole derivatives has indicated potential neuroprotective effects through modulation of neurotransmitter systems and inhibition of neuroinflammatory pathways .

Properties

IUPAC Name

3,3-dimethyl-2,4-dihydropyrrol-5-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.ClH/c1-6(2)3-5(7)8-4-6;/h3-4H2,1-2H3,(H2,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAMGRNUDSFOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NC1)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyl-2,4-dihydropyrrol-5-amine;hydrochloride
Reactant of Route 2
3,3-Dimethyl-2,4-dihydropyrrol-5-amine;hydrochloride
Reactant of Route 3
3,3-Dimethyl-2,4-dihydropyrrol-5-amine;hydrochloride
Reactant of Route 4
3,3-Dimethyl-2,4-dihydropyrrol-5-amine;hydrochloride
Reactant of Route 5
3,3-Dimethyl-2,4-dihydropyrrol-5-amine;hydrochloride
Reactant of Route 6
3,3-Dimethyl-2,4-dihydropyrrol-5-amine;hydrochloride

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